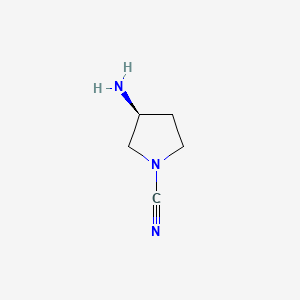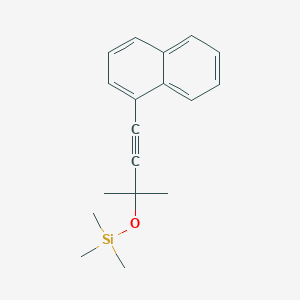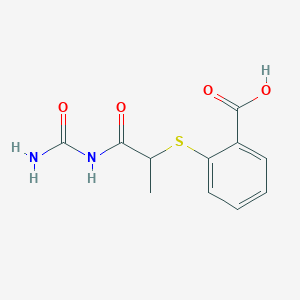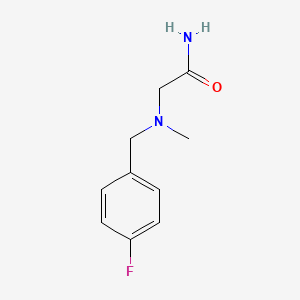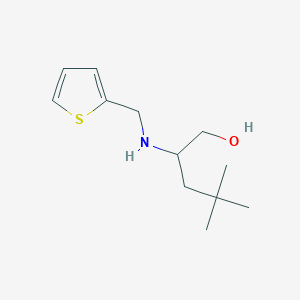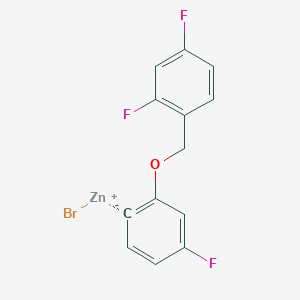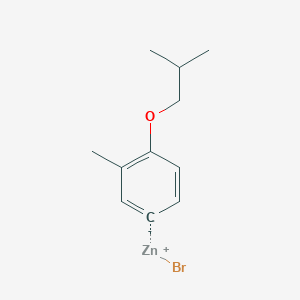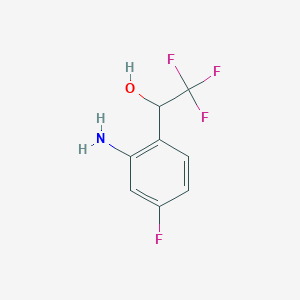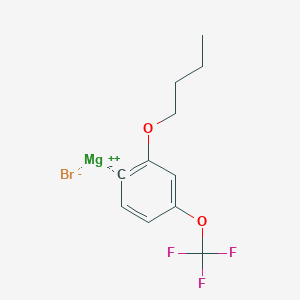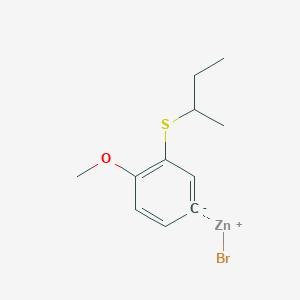
3-sec-Butyloxy-4-methoxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
准备方法
The preparation of 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-sec-butyloxy-4-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general synthetic route is as follows:
Starting Materials: 3-sec-butyloxy-4-methoxyphenyl bromide and zinc powder.
Reaction Conditions: The reaction is conducted in THF under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 3-sec-butyloxy-4-methoxyphenyl bromide is added to a suspension of zinc powder in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods may involve scaling up this reaction with appropriate safety and handling measures to ensure the purity and consistency of the product.
化学反应分析
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Organic halides, palladium catalysts.
Conditions: Typically carried out in THF under inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
- The major products of these reactions are typically the coupled organic compounds formed by the joining of the 3-sec-butyloxy-4-methoxyphenyl group with another organic moiety.
科学研究应用
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of organic materials with specific properties for use in electronics, coatings, and other applications.
作用机制
The mechanism by which 3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The key steps in the mechanism are:
Transmetalation: The organozinc compound transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and releases the coupled product.
相似化合物的比较
3-SEC-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE can be compared with other similar organozinc compounds, such as:
3-Methoxy-3-oxopropylzinc bromide: Another organozinc compound used in similar types of reactions.
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
- The presence of the sec-butyloxy and methoxy groups in this compound provides unique steric and electronic properties that can influence its reactivity and selectivity in organic synthesis.
属性
分子式 |
C11H15BrOSZn |
|---|---|
分子量 |
340.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butan-2-ylsulfanyl-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C11H15OS.BrH.Zn/c1-4-9(2)13-11-8-6-5-7-10(11)12-3;;/h5,7-9H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GRNVVYSFDADLJB-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)SC1=C(C=C[C-]=C1)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
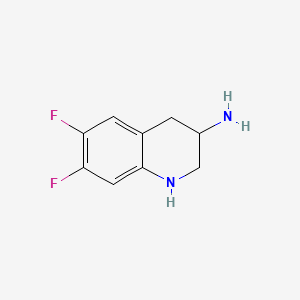
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
